molecular formula C23H21F2N3O B4349104 4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

Cat. No.: B4349104
M. Wt: 393.4 g/mol
InChI Key: MBTGNVYVIOXVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a difluoromethyl group, a dimethylphenyl group, a methoxyphenyl group, and a methyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent introduction of the functional groups. One common synthetic route involves the following steps:

  • Formation of the Pyrazolopyridine Core: : This step involves the cyclization of appropriate precursors to form the pyrazolopyridine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

  • Introduction of Functional Groups: : The difluoromethyl, dimethylphenyl, methoxyphenyl, and methyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as halides, organometallic compounds, and other electrophiles or nucleophiles. The reaction conditions are carefully controlled to ensure the selective introduction of each functional group.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to improve yield, purity, and cost-effectiveness. This often includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reduction reactions can be used to remove or modify functional groups. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halides, organometallic compounds, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, hydrogen gas with palladium on carbon.

    Substitution: Halides in the presence of a base, organometallic reagents such as Grignard reagents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, reduction may yield dehalogenated or demethylated products, and substitution may yield various substituted derivatives.

Scientific Research Applications

4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes, receptors, and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and targets.

    Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER involves its interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Receptor Modulation: The compound may interact with specific receptors, either as an agonist or antagonist, to modulate signaling pathways.

    Pathway Modulation: The compound may affect specific biological pathways by altering the expression or activity of key proteins and molecules involved in those pathways.

Comparison with Similar Compounds

4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER can be compared with other similar compounds, such as:

    4-(trifluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its chemical properties and biological activities.

    4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which may influence its reactivity and interactions with biological targets.

    4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-ethyl-1H-pyrazolo[3,4-b]pyridine: This compound has an ethyl group instead of a methyl group, which may alter its steric and electronic properties.

Properties

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O/c1-13-5-6-16(11-14(13)2)20-12-19(22(24)25)21-15(3)27-28(23(21)26-20)17-7-9-18(29-4)10-8-17/h5-12,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTGNVYVIOXVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C4=CC=C(C=C4)OC)C)C(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 4
4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 6
4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

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